2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-25-17-6-4-13(5-7-17)9-18(23)21-16-10-14-3-2-8-22-19(24)12-15(11-16)20(14)22/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWBUXNJLMEFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide is a synthetic derivative belonging to the class of pyrroloquinolines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory domains. This article explores its biological activity through various studies and findings.
- Molecular Formula : C20H22N2O4
- Molecular Weight : 386.5 g/mol
- CAS Number : 1211187-99-3
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, quinazoline derivatives have shown effectiveness against various cancer cell lines. In vitro studies have demonstrated that derivatives of pyrroloquinoline can inhibit tumor growth by targeting specific kinases involved in cancer progression.
| Compound Type | Activity | Cell Lines Tested |
|---|---|---|
| Quinazoline Derivatives | Antitumor | A549, MCF7 |
| Pyrroloquinoline Derivatives | Kinase Inhibition | C8166 |
The mechanism by which this compound exerts its effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in tumors.
Case Studies
-
In Vitro Studies
- A study evaluated the cytotoxic effects of various pyrroloquinoline derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
-
Example Findings :
- Compound A showed an IC50 of 5 µM against A549 lung cancer cells.
- Compound B demonstrated an IC50 of 8 µM against MCF7 breast cancer cells.
-
In Vivo Studies
- Animal models treated with this compound showed a reduction in tumor size compared to control groups. These studies support the potential for this compound as a therapeutic agent.
Research Findings
Research has highlighted several important findings regarding the biological activity of this compound:
- Anti-inflammatory Properties : Similar compounds have shown to inhibit TNF-alpha production and reduce inflammation in cellular models.
- Kinase Inhibition : The compound may act as a multikinase inhibitor, affecting pathways critical for tumor growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Functional Group Impacts
The compound’s analogs differ in substituents on the acetamide group, oxidation states of the pyrroloquinoline core, and additional fused rings. These modifications influence solubility, lipophilicity, and target interactions. Below is a detailed comparison:
Research Findings and Functional Insights
- CYP Inhibition: Compound 20 () demonstrates non-steroidal CYP inhibition, suggesting that the pyrroloquinoline scaffold is critical for enzyme interaction. The target compound’s 4-methoxyphenyl group may enhance binding to hydrophobic enzyme pockets, analogous to the pyridinyl group in Compound 20 .
- Structural Rigidity: The dioxino-fused compound () introduces planar rigidity, which may reduce conformational flexibility but improve target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
